

Application Note: Quantitative Analysis of Streptothricin in Culture Media by LC-MS/MS

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Compound of Interest

Compound Name: Streptothricin

Cat. No.: B1209867

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Introduction

Streptothricins are a class of broad-spectrum antibiotics produced by various species of Streptomyces. With the rise of antibiotic resistance, there is renewed interest in these compounds for potential therapeutic applications.[1] Accurate and sensitive quantification of **streptothricin** in fermentation broths is crucial for optimizing production processes and for quality control in drug development. This application note details a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of **streptothricin** in bacterial culture media. The method utilizes a simple sample preparation procedure followed by a sensitive LC-MS/MS analysis, providing high selectivity and accuracy. Nourseothricin, a commercially available mixture of **streptothricins**, primarily contains **streptothricin** F and D.[1] This method focuses on the detection of **Streptothricin** F, a major component.

Materials and Methods

Reagents and Chemicals

- Nourseothricin sulfate (as **streptothricin** standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)

- Formic acid (LC-MS grade)
- Ammonium formate
- Oasis WCX (Weak Cation Exchange) SPE cartridges

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Experimental Protocols

Standard Preparation

A stock solution of nourseothricin sulfate was prepared in LC-MS grade water at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with water containing 0.1% formic acid to create a calibration curve.

Sample Preparation from Culture Media

- Centrifuge 1 mL of the culture media at 14,000 rpm for 5 minutes to pellet cells and debris.
- Collect the supernatant.
- Perform protein precipitation by adding 2 volumes of acetonitrile to the supernatant.[\[2\]](#)
- Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
- Dilute the resulting supernatant 100-fold with water containing 0.1% acetic acid.[\[2\]](#)
- For further cleanup and concentration, especially for low-concentration samples, solid-phase extraction (SPE) can be employed using Oasis WCX cartridges.

Solid-Phase Extraction (SPE) Protocol

- Condition an Oasis WCX cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the diluted supernatant from the protein precipitation step onto the cartridge.

- Wash the cartridge with 1 mL of 2% formic acid in water.
- Elute the **streptothricin** with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation was performed on a C18 column. The mass spectrometer was operated in positive ion electrospray mode (ESI+).

Table 1: LC-MS/MS Parameters

Parameter	Value
LC Conditions	
Column	C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
MS Conditions	
Ionization Mode	ESI Positive
Monitored Transition	Streptothricin F: m/z 503.2 -> 143.1
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Collision Energy	25 eV
Source Temperature	150 °C
Desolvation Temperature	350 °C

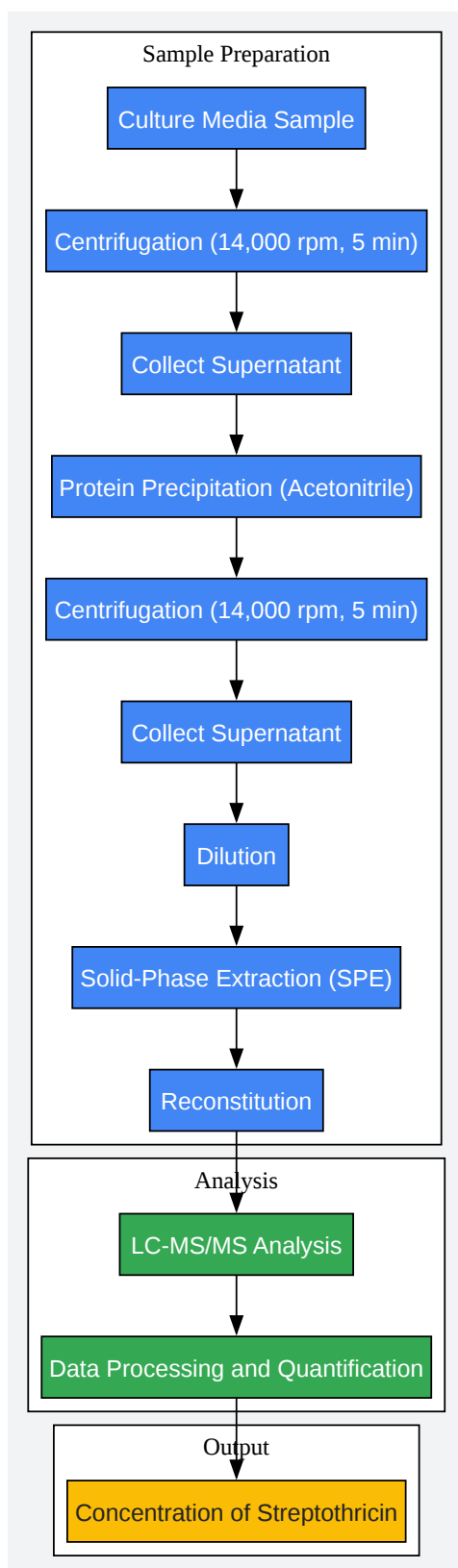
Data Presentation

The following table summarizes the expected quantitative performance of the method. These are representative values and may vary depending on the specific instrumentation and matrix.

Table 2: Method Performance Characteristics

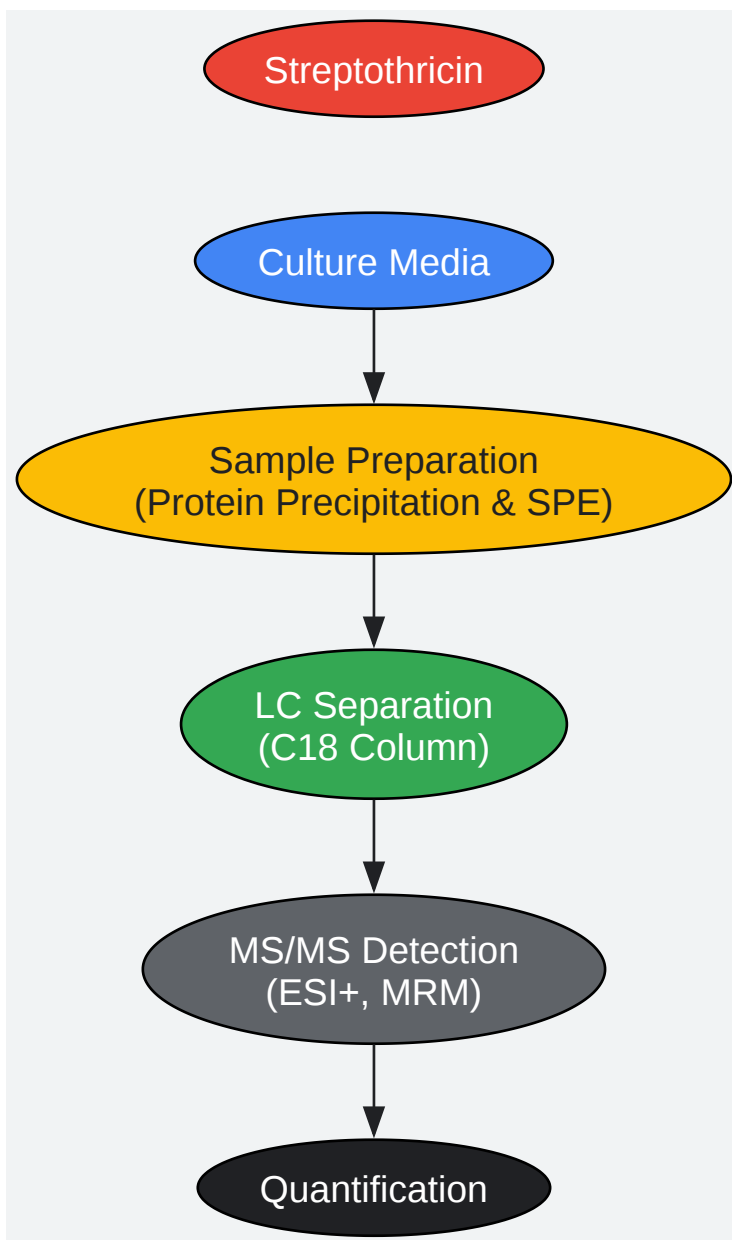
Parameter	Result
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	1 ng/mL
Limit of Quantification (LOQ)	5 ng/mL
Accuracy (% Recovery)	85-110%
Precision (%RSD)	< 15%

Visualization



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Caption: Workflow for **Streptothricin** Detection.



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Caption: Key Stages of LC-MS/MS Analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of **streptothricin** in culture media. The described protocol, from sample preparation to data acquisition, is sensitive, selective, and suitable for high-throughput screening in research and drug development environments. The method can be adapted for the analysis of different **streptothricin** analogs and other polar compounds in complex biological matrices.

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References

- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
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